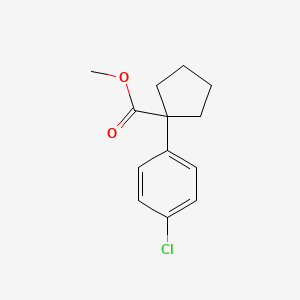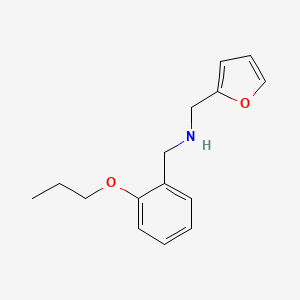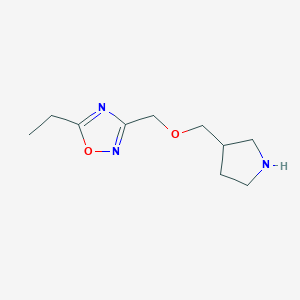
4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid
Overview
Description
4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid, also known as MMTA, is a heterocyclic compound that has been extensively studied in scientific research. This molecule belongs to the thiazole family, which is known for its diverse biological activities. MMTA has been found to possess several pharmacological properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid is not fully understood. However, it has been proposed that 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid exerts its pharmacological effects by modulating various signaling pathways. 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid has also been shown to activate the Nrf2-ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid has also been found to have low toxicity, making it a safe compound to work with. However, 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. Additionally, 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid. One direction is to investigate its potential as a drug candidate for the treatment of cancer and inflammation. Another direction is to study its mechanism of action in more detail. Additionally, further research is needed to optimize the synthesis method of 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid and to develop new derivatives with improved pharmacological properties.
Conclusion
In conclusion, 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid is a promising compound for drug development. Its pharmacological properties make it a potential candidate for the treatment of cancer and inflammation. The synthesis method has been optimized to produce high yields of pure 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid. Further research is needed to fully understand the mechanism of action of 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid and to develop new derivatives with improved pharmacological properties.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid has been extensively studied for its pharmacological properties. It has been found to possess antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis. These properties make 4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid a promising candidate for drug development.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-7-13-10(11(17-7)12(14)15)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLIKXZEPKDJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-methylthiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Amino-2-[4-(propan-2-yloxy)phenyl]ethanol](/img/structure/B3166792.png)
![[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3166796.png)






